N,N-Dimethyl-4-phenylazo-o-anisidine
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Overview
Description
N,N-Dimethyl-4-phenylazo-o-anisidine is an organic compound with the molecular formula C15H17N3O. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-4-phenylazo-o-anisidine can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in the presence of a base to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process typically involves continuous monitoring and automated systems to handle the reagents and products safely .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-phenylazo-o-anisidine has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenylazo-o-anisidine involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
- N,N-Dimethyl-4-phenylazoaniline
- N,N-Dimethyl-4-phenylazo-o-toluidine
- N,N-Dimethyl-4-phenylazo-o-xylidine
Comparison: N,N-Dimethyl-4-phenylazo-o-anisidine is unique due to the presence of a methoxy group on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits different solubility, stability, and color properties, making it suitable for specific applications in dye and pigment industries .
Properties
CAS No. |
2438-49-5 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-10-9-13(11-15(14)19-3)17-16-12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
HRGVPPDDYBOUEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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